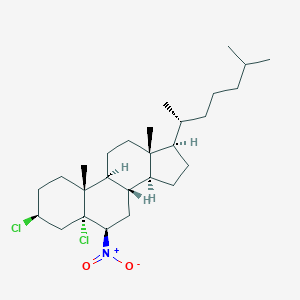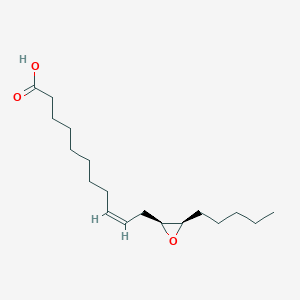
巴豆酰氯
描述
rac-Crotonoyl Chloride is an impurity in the synthesis of Dodecanedioic Acid-13C12, labelled Dodecanedioic Acid.
科学研究应用
α,β-不饱和酯的合成
巴豆酰氯是合成α,β-不饱和酯的关键试剂,这些酯是有机合成中的重要中间体 . 这些酯是生产香料、香精和药品的前体。该化合物能够参与共轭加成反应,使其成为创造复杂分子结构的关键试剂。
农用化学品
在农用化学品行业,巴豆酰氯用于合成除草剂和杀虫剂的活性成分 . 它的反应活性可以创造出能够选择性地靶向和控制害虫种群的化合物,从而有助于作物保护和管理。
制药
巴豆酰氯在药物研究中得到应用,用于开发新的药物化合物 . 它的在碳-碳键和碳-杂原子键形成中的作用对于构建潜在治疗剂的分子框架至关重要。
染料制造
该化合物在染料领域用于生产纺织品和油墨的着色剂 . 通过各种有机反应,巴豆酰氯可以转化为鲜艳的染料,具有稳定性和亮度。
有机合成
作为有机合成中的试剂,巴豆酰氯用于将巴豆酰基引入各种底物,从而能够形成多种有机化合物 . 它在不同合成路线中的用途突出了其在化学研究和开发中的重要性。
作用机制
Target of Action
Crotonyl chloride, also known as 2-Butenoyl chloride, Crotonoyl chloride, (E)-2-Butenoyl chloride, or (E)-but-2-enoyl chloride, is a compound that primarily targets the respiratory system . It is used in the synthesis of α,β-unsaturated esters .
Mode of Action
It is a reactive compound that can undergo various chemical reactions, including hydration .
Biochemical Pathways
Crotonyl chloride is involved in several biochemical pathways. It is a substrate for the enzyme short-chain enoyl-CoA hydratase (ECHS1), which catalyzes the hydration of various substrates, including crotonyl-CoA . This enzyme plays a crucial role in the β-oxidation of fatty acids and the catabolism of branched-chain amino acids .
Pharmacokinetics
It is known that the compound is a liquid at room temperature with a density of 1091 g/mL at 25 °C . It has a boiling point of 120-123 °C .
Result of Action
It is known that exposure to the compound can cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Crotonyl chloride. For instance, its reactivity can be affected by temperature and pH. It is stored at a temperature between 2-8°C to maintain its stability .
生化分析
Biochemical Properties
Crotonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of α,β-unsaturated esters . It interacts with various enzymes, proteins, and other biomolecules. For instance, crotonyl chloride can react with alcohols to form esters and with amines to form amides. These reactions are facilitated by enzymes such as esterases and amidases, which catalyze the formation of ester and amide bonds, respectively. The highly reactive nature of crotonyl chloride allows it to form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable products.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of crotonyl chloride can change over time due to its stability and degradation. Crotonyl chloride is sensitive to moisture and can hydrolyze to form crotonic acid and hydrochloric acid . This degradation can affect its reactivity and the outcomes of biochemical reactions. Long-term exposure to crotonyl chloride can lead to cumulative effects on cellular function, including persistent changes in gene expression and enzyme activity. In vitro and in vivo studies have shown that crotonyl chloride can have lasting effects on cellular processes, even after the compound has been degraded.
属性
CAS 编号 |
10487-71-5 |
|---|---|
分子式 |
C4H5ClO |
分子量 |
104.53 g/mol |
IUPAC 名称 |
but-2-enoyl chloride |
InChI |
InChI=1S/C4H5ClO/c1-2-3-4(5)6/h2-3H,1H3 |
InChI 键 |
RJUIDDKTATZJFE-UHFFFAOYSA-N |
SMILES |
CC=CC(=O)Cl |
手性 SMILES |
C/C=C/C(=O)Cl |
规范 SMILES |
CC=CC(=O)Cl |
沸点 |
124.5 °C |
| 10487-71-5 625-35-4 |
|
物理描述 |
Pale yellow liquid with an acrid odor; [Alfa Aesar MSDS] |
Pictograms |
Flammable; Corrosive; Irritant |
同义词 |
Crotonic Acid Chloride; 2-Butenoyl Chloride; β-Methylacryloyl Chloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for crotonyl chloride?
A1: Crotonyl chloride has the molecular formula C4H5ClO and a molecular weight of 104.54 g/mol. Key spectroscopic data include:
- Raman and Infrared (IR) Spectroscopy: Studies have identified characteristic vibrational frequencies for crotonyl chloride in both fluid and solid phases, allowing for conformational analysis. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural determination, especially when analyzing the products of reactions involving crotonyl chloride. []
Q2: What precautions should be taken when handling crotonyl chloride?
A3: Crotonyl chloride is a lachrymator and should be handled with caution in a well-ventilated area or under a fume hood. [] It is also corrosive and moisture-sensitive, requiring storage under inert conditions.
Q3: How is crotonyl chloride used in organic synthesis?
A4: Crotonyl chloride is primarily used as an electrophilic acylating agent. Its reactions often involve the carbonyl group, leading to the formation of amides, esters, and other carbonyl-containing compounds. [, , , , , , , , , , , , , , , , , ]
Q4: Can you provide specific examples of reactions involving crotonyl chloride?
A4: Crotonyl chloride is employed in various reactions, including:
- Friedel-Crafts Acylation: Reacts with veratrole in the presence of aluminum chloride to yield phenyl vinyl ketones. []
- Schotten-Baumann Reaction: Used to synthesize amides like N-prop-2-ynylacrylamide and N-(prop-2-ynyl)but-2-enamide by reacting with the appropriate amines. []
- Formation of β-Lactams: Reacts with imines to generate β-lactams, although yields can be low with polyaromatic imines. []
- Synthesis of α-Ketophosphonates: Reacts with trimethyl phosphite to produce hydroxyvinyl phosphonates, which serve as precursors to diphosphonates. []
Q5: Does crotonyl chloride participate in any rearrangement reactions?
A6: Yes, crotonyl chloride can undergo [, ]-sigmatropic rearrangements under specific conditions. For instance, in the reaction with enamines of 4-substituted cyclohexanones, a multiple [, ]-sigmatropic rearrangement determines the stereochemistry of the resulting adamantane derivatives. []
Q6: How do structural modifications of crotonyl chloride influence its reactivity?
A6: The presence of the α,β-unsaturated carbonyl system significantly impacts the reactivity of crotonyl chloride:
- Influence of Substituents: The methyl group on the double bond influences the stereochemistry of reactions. For example, the reaction of crotonyl chloride with enamines leads to different diastereomeric products compared to acryloyl chloride. [, ]
Q7: Have computational methods been used to study crotonyl chloride?
A7: Yes, computational techniques such as ab initio calculations have been employed to:
- Determine Barriers to Internal Rotation: Used to calculate the energy barriers associated with rotation around the C-C single bond and the C-CH3 bond in crotonyl chloride, providing insights into its conformational preferences. []
- Validate Reaction Pathways: Ab initio calculations of activation energies have been used to support proposed reaction mechanisms for the thermal decomposition of crotonyl chloride and other acyl chlorides. []
Q8: Are there specific SHE regulations regarding the use and disposal of crotonyl chloride?
A8: Due to its corrosive and lachrymatory properties, crotonyl chloride should be handled and disposed of according to local regulations for hazardous waste. It is essential to consult relevant safety data sheets (SDS) before handling and disposing of this chemical.
Q9: What are some key applications of crotonyl chloride derivatives in medicinal chemistry?
A9: Crotonyl chloride is a valuable building block for synthesizing various bioactive molecules. For example:
- Dinocap (Acaricidal Fungicide): Synthesized using crotonyl chloride, which is generated from the reaction of crotonic acid and phosgene. []
- Dacomitinib (Antitumor Drug): Crotonyl chloride is used in one of the steps in the synthesis of dacomitinib, an irreversible inhibitor of EGFR, HER2, and HER4 tyrosine kinases. [, ]
- Neratinib (Antitumor Drug): This irreversible tyrosine kinase inhibitor, used to treat certain breast cancers, is synthesized through a multi-step process involving crotonyl chloride. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


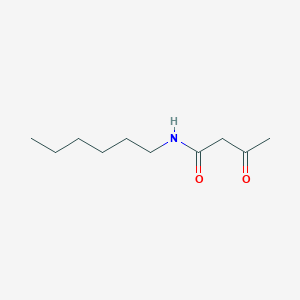
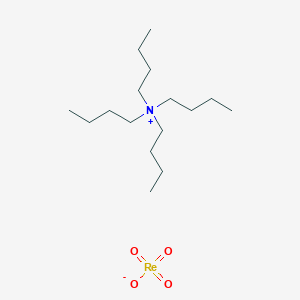
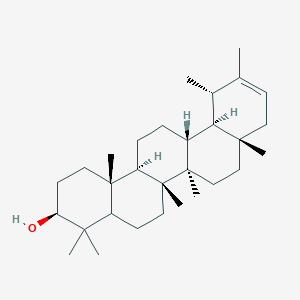
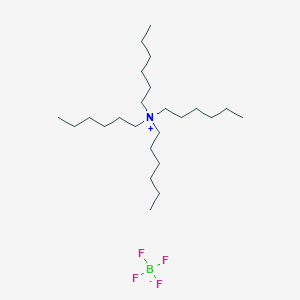
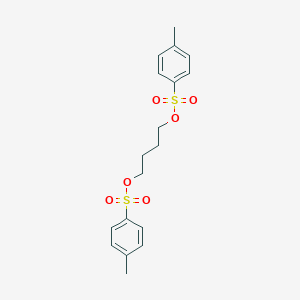
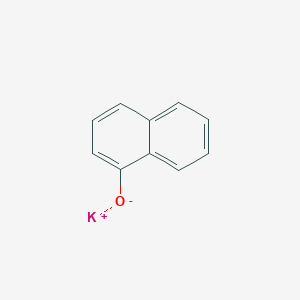
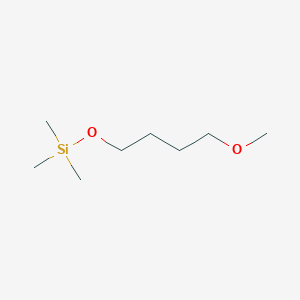
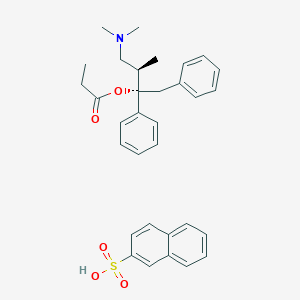
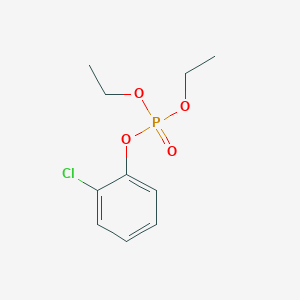
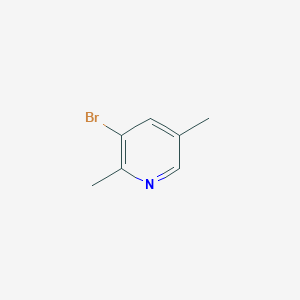
![8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide](/img/structure/B107874.png)

